molecular formula C12H8N4O4 B144127 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- CAS No. 131924-53-3

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-

Cat. No. B144127
M. Wt: 272.22 g/mol
InChI Key: MHOWTVRJSPVYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Coumarin-triazole derivative and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

Studies have shown that 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- can affect various biochemical and physiological processes. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in lab experiments is its potential for various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound has not been extensively tested for its toxicity and safety.

Future Directions

There are several future directions for the research and development of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the directions is to investigate its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to understand its exact mechanism of action and to evaluate its safety and toxicity. Furthermore, this compound can be modified to enhance its activity and selectivity towards specific targets. Finally, the potential use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in drug development should be explored further.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its use in various applications.

Synthesis Methods

Several methods have been reported for the synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the most commonly used methods is the CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form the triazole ring. The nitro group is then introduced using nitration reactions. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- has shown potential applications in various scientific research fields. It has been reported to exhibit antitumor, antimicrobial, and antioxidant activities. This compound has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been investigated for its potential use as a ligand in metal complexes.

properties

CAS RN

131924-53-3

Product Name

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one

InChI

InChI=1S/C12H8N4O4/c1-15-6-9(13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3

InChI Key

MHOWTVRJSPVYJD-UHFFFAOYSA-N

SMILES

CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Other CAS RN

131924-53-3

synonyms

4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-

Origin of Product

United States

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